trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 111857-42-2
VCID: VC0182301
InChI: InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1
SMILES: C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Molecular Formula: C14H15FO3
Molecular Weight: 250.268

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 111857-42-2

Cat. No.: VC0182301

Molecular Formula: C14H15FO3

Molecular Weight: 250.268

* For research use only. Not for human or veterinary use.

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid - 111857-42-2

Specification

CAS No. 111857-42-2
Molecular Formula C14H15FO3
Molecular Weight 250.268
IUPAC Name (1R,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1
SMILES C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O

Introduction

Reaction ComponentDetails
SubstrateCyclohexane-1-carboxylic acid
Acylating Agent4-Fluorobenzoyl chloride
Catalyst/BaseDMAP or TEA
TemperatureRoom temperature to 60°C

Yields and stereoselectivity depend on reaction conditions, with trans products often favored under kinetic control.

Structural and Physical Properties

Molecular Structure

The trans configuration ensures minimal steric hindrance between the carboxylic acid and benzoyl groups. The fluorine atom in the benzoyl ring enhances the electron-withdrawing effect, polarizing the carbonyl group and increasing its reactivity toward nucleophiles.

Key Structural Features:

  • Cyclohexane Ring: Rigid trans arrangement.

  • 4-Fluorobenzoyl Group: Electron-deficient aromatic system.

  • Carboxylic Acid: Hydrogen-bonding capability.

Physical Properties

PropertyValue
Molecular Weight250.27 g/mol
Melting PointNot explicitly reported
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its carboxylic acid, ketone, and aromatic fluorine groups. Below are key reaction types and their implications:

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical transformations:

  • Esterification: Reaction with alcohols (e.g., methanol) under acid catalysis.

  • Amide Formation: Coupling with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt).

Benzoyl Group Reactivity

The 4-fluorobenzoyl moiety participates in:

  • Nucleophilic Aromatic Substitution: Fluorine displacement by strong nucleophiles (e.g., NH₃, OH⁻).

  • Oxidation: Limited due to the electron-withdrawing fluorine atom.

Cyclohexane Ring Modifications

The cyclohexane ring may undergo hydrogenation, oxidation, or functionalization, though such reactions are less common in this context.

Reaction TypeReagents/ConditionsProducts
EsterificationSOCl₂, ROHMethyl ester derivatives
Amide Bond FormationEDC, HOBt, RNH₂Peptide-like structures
Nucleophilic SubstitutionNH₃, Cu catalyst4-Aminobenzoyl derivatives

Biological and Pharmacological Applications

Role in Drug Discovery

The compound serves as a key intermediate in synthesizing bioactive molecules. Its fluorobenzoyl group mimics natural ligands, enabling interactions with enzyme active sites, while the carboxylic acid enhances solubility and hydrogen bonding.

Example Applications:

  • COX Inhibitors: Fluorobenzoyl derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation.

  • Anticancer Agents: Structural analogs have shown cytotoxic activity against cancer cell lines.

Enzyme Inhibition

The fluorine atom’s electronegativity may stabilize transition states during enzyme-substrate interactions. For instance, in COX-2 inhibition, the compound could bind via hydrogen bonds between the carboxylic acid and the enzyme’s active site.

Hypothetical Mechanism:

  • Binding: Hydrogen bonding between the carboxylic acid and Ser-530 in COX-2.

  • Steric Effects: The cyclohexane ring occupies hydrophobic pockets, blocking substrate access.

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